molecular formula C12H12N2O2 B1593607 Methyl 1-benzyl-1H-imidazole-5-carboxylate CAS No. 73941-33-0

Methyl 1-benzyl-1H-imidazole-5-carboxylate

Cat. No. B1593607
CAS RN: 73941-33-0
M. Wt: 216.24 g/mol
InChI Key: DOTNQIPIURWNFJ-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-1H-imidazole-5-carboxylate” is a heterocyclic organic molecule . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives has been widely studied due to their broad range of chemical and biological properties . A novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate with potent antileukemic activity has been developed .


Molecular Structure Analysis

The molecular structure of “Methyl 1-benzyl-1H-imidazole-5-carboxylate” consists of a benzyl group attached to the 1-position of an imidazole ring, which is further substituted at the 5-position with a carboxylate ester group . The molecular formula is C12H12N2O2 .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactivity. They are known to exhibit both acidic and basic properties due to the presence of two nitrogen atoms in the imidazole ring . Specific chemical reactions of “Methyl 1-benzyl-1H-imidazole-5-carboxylate” are not found in the retrieved data.


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 1-benzyl-1H-imidazole-5-carboxylate” is 216.24 g/mol. Other physical and chemical properties are not found in the retrieved data.

Scientific Research Applications

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications , functional materials , and catalysis .

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Pharmaceuticals and Agrochemicals : Imidazole derivatives are widely used in the pharmaceutical industry due to their broad range of biological activities. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Dyes for Solar Cells and Other Optical Applications : Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications. Their unique chemical structure allows them to absorb and emit light in useful ways.

  • Functional Materials : Imidazole derivatives are used in the creation of functional materials. These materials have properties that make them useful in a variety of applications, from electronics to coatings.

  • Catalysis : Imidazole derivatives are used as catalysts in a variety of chemical reactions. Their ability to donate and accept electrons makes them useful in facilitating these reactions.

  • Microtubule Targeting Agents (MTAs) : Certain imidazole derivatives, such as Methyl 2- (-5-fluoro-2-hydroxyphenyl)-1H-benzo [d]imidazole-5-carboxylate (MBIC), act as potential MTAs. MTAs induce cell death through mitotic arrest, preferentially affecting rapidly dividing cancer cells over slowly proliferating normal cells .

  • Manufacturing of Pharmaceuticals : In the manufacturing industry, imidazole derivatives are used as raw materials for the production of various pharmaceuticals .

  • Pharmaceuticals and Agrochemicals : Imidazole derivatives are widely used in the pharmaceutical industry due to their broad range of biological activities. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Dyes for Solar Cells and Other Optical Applications : Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications. Their unique chemical structure allows them to absorb and emit light in useful ways.

  • Functional Materials : Imidazole derivatives are used in the creation of functional materials. These materials have properties that make them useful in a variety of applications, from electronics to coatings.

  • Catalysis : Imidazole derivatives are used as catalysts in a variety of chemical reactions. Their ability to donate and accept electrons makes them useful in facilitating these reactions.

  • Microtubule Targeting Agents (MTAs) : Certain imidazole derivatives, such as Methyl 2- (-5-fluoro-2-hydroxyphenyl)-1H-benzo [d]imidazole-5-carboxylate (MBIC), act as potential MTAs. MTAs induce cell death through mitotic arrest, preferentially affecting rapidly dividing cancer cells over slowly proliferating normal cells .

  • Manufacturing of Pharmaceuticals : In the manufacturing industry, imidazole derivatives are used as raw materials for the production of various pharmaceuticals .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on the development of new synthetic routes and the exploration of their therapeutic potential.

properties

IUPAC Name

methyl 3-benzylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-9-14(11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTNQIPIURWNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224636
Record name Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-1H-imidazole-5-carboxylate

CAS RN

73941-33-0
Record name Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate
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Record name Methyl 1-benzylimidazole-5-carboxylate
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Record name 73941-33-0
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Record name Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester
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Record name Methyl 1-benzyl-1H-imidazole-5-carboxylate
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Record name METHYL 1-BENZYLIMIDAZOLE-5-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Baumann, IR Baxendale - European Journal of Organic …, 2017 - Wiley Online Library
A simple yet robust flow set‐up for the efficient desulfurization of a series of thioimidazoles is presented, which generates the corresponding imidazole derivatives in high yields. The …

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